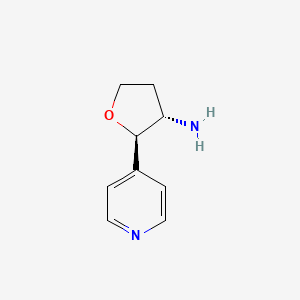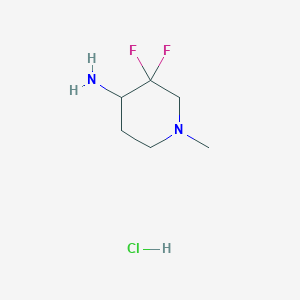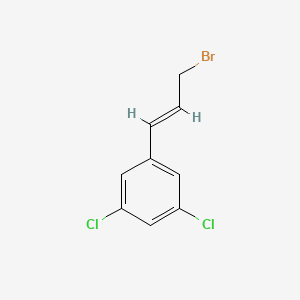
(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene is an organic compound characterized by the presence of bromine, chlorine, and a benzene ring
Métodos De Preparación
The synthesis of (E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene typically involves the reaction of 3,5-dichlorobenzene with 3-bromoprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Análisis De Reacciones Químicas
(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane or other reduced derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and hydrogen gas with a palladium catalyst for reduction .
Aplicaciones Científicas De Investigación
(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene can be compared with other similar compounds, such as:
(E)-1-(3-Bromoprop-1-en-1-yl)benzene: Lacks the chlorine atoms, which may result in different chemical reactivity and applications.
1-(3-Bromopropyl)-3,5-dichlorobenzene: The absence of the double bond in the propyl chain can lead to different chemical properties and reactivity.
3,5-Dichlorobenzyl bromide: The presence of a benzyl group instead of a prop-1-en-1-yl group can significantly alter its chemical behavior and applications.
Propiedades
Número CAS |
259818-55-8 |
|---|---|
Fórmula molecular |
C9H7BrCl2 |
Peso molecular |
265.96 g/mol |
Nombre IUPAC |
1-[(E)-3-bromoprop-1-enyl]-3,5-dichlorobenzene |
InChI |
InChI=1S/C9H7BrCl2/c10-3-1-2-7-4-8(11)6-9(12)5-7/h1-2,4-6H,3H2/b2-1+ |
Clave InChI |
SRSXOZWDONOCFD-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=C(C=C1Cl)Cl)/C=C/CBr |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)C=CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



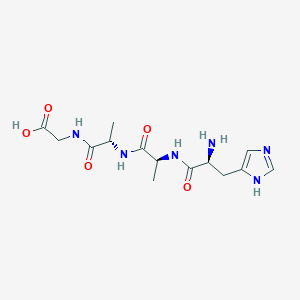


![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)

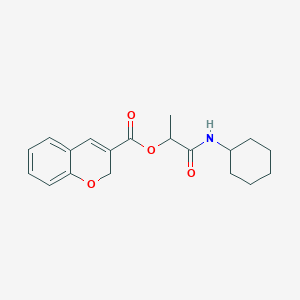
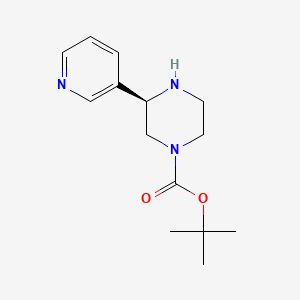

![5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15220077.png)
